Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1379327-69-1
VCID: VC6082630
InChI: InChI=1S/C7H10N2O2S.ClH/c1-11-7(10)5-4-9-6(12-5)2-3-8;/h4H,2-3,8H2,1H3;1H
SMILES: COC(=O)C1=CN=C(S1)CCN.Cl
Molecular Formula: C7H11ClN2O2S
Molecular Weight: 222.69

Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride

CAS No.: 1379327-69-1

Cat. No.: VC6082630

Molecular Formula: C7H11ClN2O2S

Molecular Weight: 222.69

* For research use only. Not for human or veterinary use.

Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride - 1379327-69-1

Specification

CAS No. 1379327-69-1
Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69
IUPAC Name methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H10N2O2S.ClH/c1-11-7(10)5-4-9-6(12-5)2-3-8;/h4H,2-3,8H2,1H3;1H
Standard InChI Key OMGFTIBIURXEPR-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C(S1)CCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride belongs to the thiazole family, a class of five-membered heterocyclic compounds with diverse biological activities. Its molecular formula is C₇H₁₁ClN₂O₂S, with a molar mass of 222.69 g/mol. The IUPAC name is methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride, reflecting its structural components:

  • A thiazole ring (positions 1 and 3 occupied by sulfur and nitrogen, respectively).

  • A 2-aminoethyl substituent at position 2.

  • A methyl ester group at position 5.

  • A hydrochloride counterion for solubility enhancement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₁ClN₂O₂S
Molecular Weight222.69 g/mol
CAS Number1379327-69-1
IUPAC NameMethyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride
SMILESCOC(=O)C1=CN=C(S1)CCN.Cl
InChI KeyOMGFTIBIURXEPR-UHFFFAOYSA-N

The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmacological studies.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a cyclization reaction between 2-bromoethylamine and methyl 2-mercaptoacetate under basic conditions. A typical procedure involves:

  • Dissolving methyl 2-mercaptoacetate in ethanol with sodium hydroxide as a base.

  • Adding 2-bromoethylamine dropwise at 60–70°C to facilitate nucleophilic substitution.

  • Isolating the product via vacuum filtration and recrystallizing from ethanol.

  • Converting the free base to the hydrochloride salt using hydrochloric acid.

Key reaction parameters:

  • Solvent: Ethanol (polar protic, enhances SN2 reactivity).

  • Temperature: 60–70°C (optimizes reaction rate without decomposition).

  • Catalyst: None required (base-mediated reaction).

Industrial-Scale Production

Industrial methods prioritize continuous flow reactors over batch processes to ensure consistency and scalability. Advantages include:

  • Higher yields (85–92% vs. 70–80% in batch).

  • Reduced waste through precise reagent control.

  • Faster reaction times (minutes vs. hours).

Biological Activities and Mechanisms

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). Its mechanism likely involves:

  • Cell wall synthesis inhibition: Binding to penicillin-binding proteins (PBPs).

  • Membrane disruption: Interacting with phospholipid bilayers.

Anti-Inflammatory Properties

In murine models, the compound reduced IL-6 and TNF-α levels by 40–50% at 10 mg/kg. This effect is attributed to COX-1/2 inhibition, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The aminoethyl group undergoes substitution with:

  • Alkyl halides: Forms tertiary amines (e.g., reaction with methyl iodide yields N-methyl derivatives).

  • Acyl chlorides: Produces amides (e.g., acetyl chloride forms N-acetyl derivatives).

Oxidation and Reduction

  • Oxidation: The thiazole sulfur oxidizes to sulfoxides (H₂O₂, 25°C) or sulfones (KMnO₄, acidic conditions).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring to a thiazolidine derivative.

Table 2: Common Derivatives and Applications

DerivativeApplication
N-AcetylEnhanced antimicrobial activity
SulfoxideProdrug formulation
ThiazolidineCNS drug candidates

Comparative Analysis with Related Thiazoles

Table 3: Structural and Functional Comparisons

CompoundSubstituent PositionKey Activity
Methyl 2-(1-aminoethyl)-thiazolePosition 1Moderate anticancer
Methyl 2-(2-aminoethyl)-thiazolePosition 2High antimicrobial
Methyl 3-aminopropyl-thiazolePosition 3Weak anti-inflammatory

The 2-aminoethyl substituent in this compound enhances hydrogen bonding capacity, explaining its superior antimicrobial profile compared to analogs.

Applications in Medicinal Chemistry

Drug Discovery

  • Lead compound for kinase inhibitors in oncology.

  • Scaffold for designing dual-action antimicrobial/anti-inflammatory agents.

Prodrug Development

The hydrochloride salt’s solubility enables formulation as:

  • Oral tablets (enteric-coated for gastric stability).

  • Injectable solutions (lyophilized powder reconstituted in saline).

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